(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
oxan-4-yl-(1-phenylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c16-15(12-6-8-19-9-7-12)13-10-17-18(11-13)14-4-2-1-3-5-14/h1-5,10-12,15H,6-9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBASHKMJZAKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN(N=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with oxan-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in treating metabolic disorders and neurodegenerative diseases. Its structural features allow it to interact with various biological targets.
Key Findings :
- Inhibition of Enzymes : Research indicates that derivatives of this compound may inhibit enzymes linked to metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1, which is crucial in the management of conditions like type 2 diabetes and obesity .
| Application Area | Target Enzyme | Effect |
|---|---|---|
| Metabolic Disorders | 11β-Hydroxysteroid Dehydrogenase Type 1 | Inhibition |
| Neurodegenerative Diseases | Potential targets for Alzheimer's treatment | Neuroprotective effects |
Anticancer Research
Studies have demonstrated the anticancer properties of compounds similar to (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.
Case Studies :
- Cytotoxicity Assays : Various derivatives have shown significant cytotoxic effects against different cancer cell lines, indicating potential as chemotherapeutic agents.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
Neuropharmacology
The compound's structural analogs have been explored for their neuroprotective effects, particularly in models of neurodegeneration.
Research Insights :
Mechanism of Action
The mechanism of action of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine with structurally and functionally related compounds:
Key Observations:
Structural Impact on Solubility : The oxane ring in the target compound and ’s analog improves hydrophilicity compared to purely aromatic analogs like ’s N-methyl derivative.
Methylation of the amine () reduces polarity, favoring blood-brain barrier penetration but limiting aqueous solubility .
Biological Activity
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine is a novel compound characterized by its unique structural features, combining oxane and pyrazole moieties. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor modulation.
The molecular formula of this compound is , with a molecular weight of 257.34 g/mol. The compound's structure is defined by the following IUPAC name: 1-(1-phenyl-1H-pyrazol-4-yl)-1-(tetrahydro-2H-pyran-4-yl)methanamine. Its chemical structure can be represented using the SMILES notation: c1ccc(cc1)n2cc(cn2)C(C3CCOCC3)N .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, including anti-inflammatory and anticancer effects .
Biological Activity
Research indicates that compounds containing pyrazole rings often exhibit a range of biological activities. For instance, they have been reported to possess anti-inflammatory , antiviral , anticancer , and antibacterial properties . The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential applications in these areas.
Table 1: Reported Biological Activities of Pyrazole Derivatives
Case Studies
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Aurora Kinase Inhibition : A study evaluated pyrazole-benzimidazole derivatives as potent inhibitors of Aurora A/B kinases, which are critical in cell division and cancer progression. The results indicated significant inhibition rates, suggesting that similar compounds might exhibit anticancer properties .
- Molecular Docking Studies : Computational analyses involving molecular docking have shown that pyrazole derivatives can effectively bind to various biological targets, enhancing their potential as therapeutic agents against multiple diseases .
Safety and Toxicology
Currently, safety data specific to this compound is limited. General safety protocols for handling organic compounds should be followed, including proper storage at 4 °C and avoiding exposure to moisture .
Q & A
Q. Optimization Tips :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for coupling steps .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) improve yields in hydrogenation steps .
- Temperature Control : Maintain 60–80°C for amide bond formation to minimize side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound's purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the pyrazole and oxane rings. -NMR (if fluorinated analogs exist) resolves electronic environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm) .
- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement, critical for absolute configuration determination .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators; for volatile steps, employ fume hoods with OV/AG-P99 cartridges .
- Waste Management : Avoid drainage disposal; neutralize acidic/basic residues before incineration .
Advanced: How can computational methods like DFT or Multiwfn predict electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Gaussian or ORCA software can model charge distribution .
- Multiwfn Analysis : Visualize electrostatic potential (ESP) maps to identify reactive regions (e.g., amine group nucleophilicity) .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and stability in biological matrices .
Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .
- Prodrug Design : Modify the amine group with ester protections to enhance bioavailability .
- Pharmacokinetic (PK) Modeling : Correlate in vitro IC values with in vivo exposure using compartmental models .
Advanced: How does the oxan-4-yl group influence the compound's pharmacokinetics and target binding?
Methodological Answer:
- Steric Effects : The oxane ring’s rigidity reduces conformational flexibility, improving binding to planar enzyme active sites (e.g., kinases) .
- Hydrogen Bonding : Oxygen atoms in the oxane ring form H-bonds with residues like Asp or Glu, enhancing affinity (confirmed via docking studies) .
- Lipophilicity : LogP calculations show the oxane group balances hydrophobicity, improving blood-brain barrier penetration in CNS-targeted studies .
Advanced: What challenges arise in X-ray crystallography for this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol/water mixtures at 4°C promotes single-crystal formation .
- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) to enhance resolution .
- Refinement : SHELXL refines disordered oxane rings by applying restraints to bond lengths and angles .
Advanced: How can structure-activity relationships (SAR) be analyzed using analogues of this compound?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substitutions (e.g., fluoro, methyl) on the phenyl or pyrazole groups .
- Biological Assays : Test analogues in enzyme inhibition (e.g., COX-2) or receptor binding (e.g., serotonin receptors) to identify critical substituents .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
